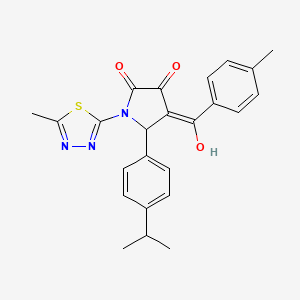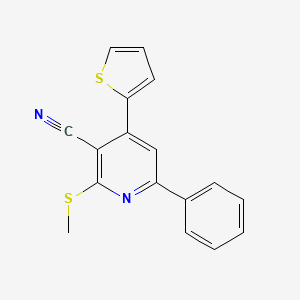![molecular formula C29H29NO7 B11627658 Diethyl 2,6-dimethyl-4-(4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11627658.png)
Diethyl 2,6-dimethyl-4-(4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dihydropyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups depending on the reagents used .
科学研究应用
3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
作用机制
The mechanism of action of 3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the case of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting calcium influx and leading to vasodilation and reduced blood pressure . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A structurally similar compound used in similar applications.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Another related compound with slight structural differences.
Uniqueness
3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the benzofuran moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic profile .
属性
分子式 |
C29H29NO7 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC 名称 |
diethyl 2,6-dimethyl-4-[4-(3-methyl-1-benzofuran-2-carbonyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H29NO7/c1-6-34-27(31)23-17(4)30-18(5)24(28(32)35-7-2)25(23)19-12-14-20(15-13-19)36-29(33)26-16(3)21-10-8-9-11-22(21)37-26/h8-15,25,30H,6-7H2,1-5H3 |
InChI 键 |
HJYQVSRBFXHUQE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4O3)C)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627579.png)
![6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11627581.png)

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627591.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11627602.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B11627611.png)
![({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid](/img/structure/B11627612.png)
![Ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-6-carboxylate](/img/structure/B11627619.png)


![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627662.png)
![(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11627663.png)
